molecular formula C7H9FN2O B8727544 (2-Fluoro-4-methoxyphenyl)hydrazine

(2-Fluoro-4-methoxyphenyl)hydrazine

Cat. No.: B8727544
M. Wt: 156.16 g/mol
InChI Key: WGJOQGXZLIVFNT-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxyphenyl)hydrazine is a substituted phenylhydrazine derivative with the molecular formula C₇H₁₀ClFN₂O (hydrochloride salt form, CAS: 940298-93-1) . It is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazoles and triazoles. The fluorine atom at the 2-position and methoxy group at the 4-position confer distinct electronic and steric properties, enhancing its reactivity in condensation and cyclization reactions .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2-fluoro-4-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9FN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3

InChI Key

WGJOQGXZLIVFNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NN)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (2-Fluoro-4-methoxyphenyl)hydrazine with structurally related hydrazine derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Applications
This compound 2-F, 4-OCH₃ C₇H₈FN₂O (free base) 168.15 g/mol Synthesis of pyrazole carboxylates
(2-Fluoro-4-methylphenyl)hydrazine 2-F, 4-CH₃ C₇H₉FN₂ 152.16 g/mol Intermediate in triazole synthesis
4-Methoxyphenylhydrazine 4-OCH₃ (no F) C₇H₁₀N₂O 138.17 g/mol Fluorescent phenylhydrazones
(4-Fluoro-2-methylphenyl)hydrazine 4-F, 2-CH₃ C₇H₉FN₂ 152.16 g/mol Pharmaceutical intermediates
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro substituent (electron-withdrawing) increases electrophilicity at the hydrazine group, facilitating nucleophilic attacks in reactions such as pyrazole formation . The 4-methoxy group (electron-donating) enhances solubility in polar solvents like methanol, as evidenced in the synthesis of methyl pyrazole carboxylates .

Steric Effects :

  • Methyl substituents (e.g., in (2-Fluoro-4-methylphenyl)hydrazine) introduce steric hindrance, reducing reaction rates compared to methoxy analogs .

Optical Properties :

  • 4-Methoxyphenylhydrazine derivatives exhibit strong fluorescence due to extended conjugation, a property absent in fluorine-substituted analogs .

Reaction with Carbonyl Compounds
  • This compound reacts with α,β-unsaturated ketones (e.g., methyl 4-(2-fluoro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate) to form pyrazole derivatives in high yields (92%) under acidic conditions .
  • In contrast, 4-methoxyphenylhydrazine requires milder conditions for condensation with aldehydes, producing fluorescent hydrazones with applications in sensors .
Cyclization to Triazoles
  • Hydrazine derivatives with electron-withdrawing groups (e.g., fluorine) show faster cyclization rates. For example, this compound forms triazole-thiones upon reaction with isothiocyanates, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) .
  • Methyl-substituted analogs (e.g., (2-Fluoro-4-methylphenyl)hydrazine) exhibit slower cyclization due to steric effects, requiring higher temperatures for completion .

Stability and Tautomerism

  • In contrast, 1,2,4-triazole-thiones derived from this compound show tautomerism between thione and thiol forms, stabilized by resonance with the fluorine atom .

Pharmacological Relevance

  • Fluorine-substituted hydrazines are critical in drug discovery. For example, (4-Fluorophenyl)hydrazine derivatives are intermediates in anticancer agents (e.g., pyrazole-4-carboxamides) .
  • Methoxy-substituted analogs (e.g., 4-methoxyphenylhydrazine) are less common in pharmaceuticals due to lower metabolic stability compared to fluorine-containing derivatives .

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